5,3',4'-Trihydroxyflavone
Overview
Description
5,3’,4’-Trihydroxyflavone is a naturally occurring flavonoid compound found in various plants. It belongs to the flavone class of polyphenolic compounds, which are known for their antioxidant properties. This compound is characterized by the presence of three hydroxyl groups attached to the flavone backbone, specifically at the 5, 3’, and 4’ positions. It has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer activities.
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of flavonoids and their derivatives.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
Target of Action
The primary targets of 5,3’,4’-Trihydroxyflavone are enzymes involved in various biochemical processes. For instance, it has been reported to inhibit the activity of glutathione S-transferase Noppera-bo (Nobo), an enzyme used for the biosynthesis of the insect steroid hormone ecdysone, in the yellow fever mosquito Aedes aegypti .
Mode of Action
5,3’,4’-Trihydroxyflavone interacts with its targets by forming a hydrogen bond with specific amino acids in the target proteins. For example, in the case of Nobo, a hydrogen bond is formed with Glu113, which is crucial for the inhibitory activity of the flavonoids against Nobo .
Biochemical Pathways
The inhibition of Nobo by 5,3’,4’-Trihydroxyflavone affects the biosynthesis of the insect steroid hormone ecdysone . This hormone plays a crucial role in the development and reproduction of insects, and its disruption can lead to the suppression of larval development .
Pharmacokinetics
Flavonoids in general are known to have reduced water solubility and greater permeability, which allows them to easily pass through the plasma membrane of the host body .
Result of Action
The result of the action of 5,3’,4’-Trihydroxyflavone is the inhibition of the target enzymes, leading to the disruption of the associated biochemical pathways. For example, the inhibition of Nobo leads to the suppression of ecdysone biosynthesis, which in turn suppresses the development of Aedes aegypti larvae .
Biochemical Analysis
Biochemical Properties
5,3’,4’-Trihydroxyflavone interacts with several enzymes and proteins. It has been shown to modulate key signaling molecules involved in the initiation of cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways .
Cellular Effects
5,3’,4’-Trihydroxyflavone has various effects on cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 5,3’,4’-Trihydroxyflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple pathways.
Dosage Effects in Animal Models
The effects of 5,3’,4’-Trihydroxyflavone vary with different dosages in animal models. While specific dosage effects have not been extensively studied for this compound, it is known that flavonoids like 5,3’,4’-Trihydroxyflavone can have threshold effects and may cause toxic or adverse effects at high doses .
Metabolic Pathways
5,3’,4’-Trihydroxyflavone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being investigated.
Transport and Distribution
5,3’,4’-Trihydroxyflavone is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,3’,4’-Trihydroxyflavone typically involves the use of starting materials such as 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization and oxidation to yield the desired flavone compound .
Industrial Production Methods: Industrial production of 5,3’,4’-Trihydroxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 5,3’,4’-Trihydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as methylation or acetylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like methyl iodide or acetic anhydride in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Flavanols and other reduced derivatives.
Substitution: Methylated or acetylated flavones.
Comparison with Similar Compounds
Quercetin: 3,3’,4’,5,7-Pentahydroxyflavone, known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: 3,4’,5,7-Tetrahydroxyflavone, known for its anticancer and cardioprotective effects.
Luteolin: 3’,4’,5,7-Tetrahydroxyflavone, known for its anti-inflammatory and neuroprotective properties.
Uniqueness: 5,3’,4’-Trihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to other flavonoids, it has shown a balanced profile of antioxidant, anti-inflammatory, and anticancer activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-5-4-8(6-11(9)18)14-7-12(19)15-10(17)2-1-3-13(15)20-14/h1-7,16-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPQYWKYYDYOCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173602 | |
Record name | 5,3',4'-Trihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19852-25-6 | |
Record name | 5,3',4'-Trihydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019852256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,3',4'-Trihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known natural sources of 5,3',4'-Trihydroxyflavone?
A1: this compound has been isolated from various plant sources, including:
- Vernonia eremophila: This plant species yielded this compound alongside glaucolide B, a compound with molluscicidal and antimicrobial properties. []
- Dioscorea bulbifera L. (Air Potato): This plant is the first reported source of this compound. []
- Salam Leaves (Eugenia polyantha): Characterization studies identified this compound or its 3-C-glycoside within the n-butanol fraction of Salam leaves. []
Q2: Has this compound demonstrated any potential for inhibiting enzymes?
A2: Yes, research suggests that this compound might have inhibitory activity against α-glucosidase. This enzyme plays a key role in carbohydrate digestion and metabolism. Inhibition of α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H10O5. It has a molecular weight of 270.24 g/mol.
Q4: Are there any studies exploring the potential antiviral activity of this compound?
A4: Yes, in silico studies have investigated this compound as a potential inhibitor of the SARS-CoV-2 3CL protease (3CLpro), a key enzyme in viral replication. Further investigation using fluorescence resonance energy transfer (FRET) and cytopathic effect (CPE) assays indicated some level of inhibitory activity against 3CLpro. []
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